REACTION_CXSMILES
|
N[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[BH3-][C:13]#[N:14].[Na+].[CH3:16]COC(C)=O.C([O-])(O)=O.[Na+]>CC#N.C=O.O.C(O)(=O)C>[CH3:16][N:14]([CH3:13])[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2,4.5|
|
Name
|
|
Quantity
|
283 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=C(C(=O)OC)C1
|
Name
|
|
Quantity
|
353 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at r.t. for 18.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 25 mL of sat. NaHCO3 and 25 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (0.5% MeOH/CHCl3)
|
Type
|
CUSTOM
|
Details
|
resulted in 124 mg of methyl 5-(dimethylamino)nicotinate as a yellow oil in 37% yield
|
Reaction Time |
18.5 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=1C=NC=C(C(=O)OC)C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |